Product packaging for Dimethylsilyl isocyanate(Cat. No.:CAS No. 100238-69-5)

Dimethylsilyl isocyanate

Cat. No.: B3044582
CAS No.: 100238-69-5
M. Wt: 100.17 g/mol
InChI Key: KSRZVSIEWYZEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylsilyl isocyanate, with the CAS number 100238-69-5 and molecular formula C 3 H 7 NOSi, is a specialized organosilicon compound that serves as a valuable building block in materials science and organic synthesis . This reagent is primarily used in the preparation of various silyl isocyanates, which are key intermediates for introducing isocyanate functionality onto silicon-containing backbones . A common synthetic route involves the reaction of halogenated silanes, such as chlorosilanes, with urea or its derivatives in polar aprotic solvents, facilitating the coupling of the silyl group with the isocyanate function ([N]=C=O) . The primary research value of this compound lies in its application for the development of advanced silicone polymers and hybrid materials. Researchers utilize it to modify surfaces or create novel copolymers with tailored properties. It is critical to handle this compound with care in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6NOSi B3044582 Dimethylsilyl isocyanate CAS No. 100238-69-5

Properties

CAS No.

100238-69-5

Molecular Formula

C3H6NOSi

Molecular Weight

100.17 g/mol

InChI

InChI=1S/C3H6NOSi/c1-6(2)4-3-5/h1-2H3

InChI Key

KSRZVSIEWYZEQQ-UHFFFAOYSA-N

SMILES

C[Si](C)N=C=O

Canonical SMILES

C[Si](C)N=C=O

Origin of Product

United States

Spectroscopic Characterization

The structure of dimethylsilyl diisocyanate can be confirmed using standard spectroscopic techniques, which identify its key functional groups.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the isocyanate group. nih.gov Dimethylsilyl diisocyanate exhibits a strong, characteristic absorption band for the asymmetric stretching vibration of the –N=C=O group, typically found in the 2250–2280 cm⁻¹ region. google.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : A proton NMR spectrum would show a single, sharp resonance corresponding to the six equivalent protons of the two methyl groups attached to the silicon atom.

¹³C NMR : A carbon-13 NMR spectrum would show distinct signals for the methyl carbons and the carbonyl carbon of the isocyanate group.

²⁹Si NMR : A silicon-29 (B1244352) NMR spectrum provides direct evidence for the silicon environment. For dimethyldichlorosilane precursors functionalized with organic linkers, the D² (R₂SiO₂) silicon signal appears in the range of -15 to -23 ppm. researchgate.net A similar chemical shift would be expected for dimethylsilyl diisocyanate.

Reactivity and Research Applications

The reactivity of dimethylsilyl diisocyanate is dominated by the electrophilic nature of the isocyanate groups. wikipedia.org These groups readily react with a wide range of nucleophiles, making the compound a valuable precursor in materials science.

Polymer Synthesis : The most significant application is in the synthesis of silicon-containing polymers. mdpi.com Reacting with diols (dialcohols) produces polyurethanes, while reaction with diamines yields polyureas. wikipedia.org The incorporation of the dimethylsilyl unit into the polymer backbone can impart properties such as increased thermal stability, hydrophobicity, and flexibility. scirp.org

Crosslinking and Surface Modification : As a difunctional molecule, it can act as a crosslinker to create network polymers with tailored mechanical properties. cfmats.com It is also used as an adhesion promoter or coupling agent. The silane (B1218182) portion can bond to inorganic surfaces like glass or metal oxides, while the isocyanate groups can react with and covalently bond to an organic polymer matrix, creating a durable interface between the two materials. cfmats.com

Applications of Dimethylsilyl Isocyanate in Advanced Organic Synthesis and Materials Science

Dimethylsilyl Isocyanate as a Versatile Synthetic Reagent and Building Block

The reactivity of the isocyanate group makes this compound a valuable reagent for introducing nitrogen-containing functionalities into organic molecules. It participates in a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

Elaboration of Nitrogen-Containing Heterocyclic Compounds and Derivatives

Isocyanates and their related compounds, isocyanides, are established as crucial building blocks in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netmdpi.comgoogle.com The isocyanate group can react with various nucleophiles in cyclization reactions to form a wide array of heterocyclic systems. For instance, reactions involving silylenes and isocyanates have been shown to produce silicon-containing heterocycles, such as four-membered Si₂O₂ rings, through cleavage of the C=O bond. nih.gov While isocyanates in general are widely used, specific, documented examples of this compound in cascade reactions for the synthesis of complex nitrogen heterocycles are not extensively detailed in prominent literature. researchgate.net However, based on the known reactivity of the isocyanate functional group, it is a chemically plausible reagent for such transformations.

Utility in Carbodiimide (B86325) and Urea (B33335) Synthesis Pathways

This compound serves as a direct precursor in the synthesis of both carbodiimides and ureas, which are themselves important functional groups and reagents in organic chemistry.

The formation of ureas is a straightforward and high-yield reaction involving an isocyanate and an amine. researchgate.net The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, resulting in a stable urea linkage. This reaction typically proceeds efficiently at room temperature without the need for a catalyst. researchgate.net

Carbodiimides are synthesized from isocyanates through a catalytic dehydration reaction that involves the coupling of two isocyanate molecules and the elimination of carbon dioxide (CO₂). researchgate.netresearchgate.net This conversion is often facilitated by catalysts such as phosphine (B1218219) oxides and can be reversible. researchgate.net Carbodiimides are widely used as activating agents in peptide synthesis and as stabilizers in polymers like polyesters and polyurethanes to prevent hydrolytic degradation. researchgate.netrsc.org

Table 1: General Synthetic Pathways Involving Isocyanates
Target CompoundReactant(s)General Reaction SchemeKey Characteristics
Substituted UreaIsocyanate (R-NCO) + Primary/Secondary Amine (R'-NHR'')R-NCO + R'-NHR'' → R-NH-C(O)-NR'R''Generally proceeds at room temperature without a catalyst; high yield. researchgate.net
CarbodiimideIsocyanate (R-NCO)2 R-NCO --(Catalyst)→ R-N=C=N-R + CO₂Requires a catalyst (e.g., phosphine oxide); involves elimination of carbon dioxide. researchgate.netresearchgate.net

Integration into Functional Polymeric and Advanced Materials

The bifunctional nature of this compound allows it to be incorporated into polymers to create advanced materials with tailored properties. The silyl (B83357) group can impart characteristics such as thermal stability, flexibility, and hydrophobicity, while the isocyanate group provides a reactive site for polymerization or grafting.

Role as Precursors in Polyurethane and Polyimide Formulations

Isocyanates are fundamental monomers in the production of polyurethanes and polyimides, two classes of high-performance polymers. nih.govmdpi.com

Polyurethanes: Polyurethanes are produced through the polyaddition reaction of diisocyanates with polyols. nih.gov The incorporation of silicon into the polymer backbone, for example by using silyl-functionalized isocyanates, can create organic-inorganic hybrid materials. google.com These silylated polyurethanes often exhibit enhanced thermal and mechanical properties compared to their conventional counterparts. google.com Silyl-terminated polymers can offer advantages over traditional polyurethane systems, such as avoiding the release of gas during curing. The structure of the isocyanate used (e.g., aromatic vs. aliphatic) significantly impacts the final properties of the polyurethane, including its mechanical strength, flexibility, and adhesion. mdpi.comnih.gov

Table 2: Influence of Isocyanate Structure on Polyurethane Properties
Isocyanate TypeGeneral CharacteristicsResulting Polymer PropertiesRepresentative Monomers
AromaticHigher reactivity due to electron-withdrawing effects. mdpi.comRigid, strong materials with good thermal stability. Often used for foams and elastomers. mdpi.comMDI, TDI
AliphaticLower reactivity compared to aromatics. mdpi.comFlexible, excellent UV stability (non-yellowing), good weatherability. Used in coatings and adhesives. mdpi.comHDI, IPDI, HMDI
Silyl-FunctionalizedDual reactivity; can introduce inorganic character.Hybrid materials with potentially enhanced thermal stability, flexibility, and hydrophobicity. google.comThis compound

Polyimides: Polyimides are known for their exceptional thermal stability and mechanical strength. rsc.org One synthetic route to polyimides involves the reaction of diisocyanates with dianhydrides. rsc.orgmdpi.com Using a silicon-containing isocyanate like this compound in this process allows for the synthesis of poly(siloxane-imide)s. These materials blend the thermal resistance of polyimides with the flexibility and low glass transition temperature of polysiloxanes, making them suitable for applications in microelectronics and aerospace.

Application as Modifying Agents for Organic Polymers and Surfaces

Isocyanate silanes are effective agents for modifying the surfaces of both organic polymers and inorganic substrates. hengdasilane.com These molecules act as molecular bridges, improving adhesion and altering surface characteristics. hengdasilane.com this compound can function as such a modifying agent through two mechanisms:

Isocyanate Reactivity : The -N=C=O group readily reacts with active hydrogen atoms present in functional groups like hydroxyls (-OH) and amines (-NH₂) on the surface of materials, forming stable covalent urethane (B1682113) or urea linkages. hengdasilane.com

Silyl Group Reactivity : The dimethylsilyl group can interact with surface hydroxyls, particularly on inorganic materials like glass and metals, to form siloxane bonds (Si-O-Surface), further anchoring the molecule. hengdasilane.com

This dual functionality makes it an excellent adhesion promoter between dissimilar materials, such as plastics and metals or glass. hengdasilane.com Furthermore, the dimethylsilyl moiety can impart hydrophobicity and increase the weatherability of the modified surface.

Development of Stimuli-Responsive Polymer Architectures

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small changes in their environment. rsc.org These stimuli can include temperature, pH, light, or the presence of specific chemicals. rsc.orgrsc.org

While direct applications of this compound in stimuli-responsive polymers are an emerging area, its chemical structure offers significant potential. By incorporating this compound into a polymer backbone, it is possible to introduce hydrolytically sensitive bonds. For example, if the isocyanate group reacts with a hydroxyl group on another monomer to form a urethane linkage, a silyl ether-type bond (Si-O-C) may be formed or be present elsewhere in the structure. Such bonds can be susceptible to cleavage under specific pH conditions. This could lead to a change in the polymer's solubility, swelling behavior, or even cause degradation of the polymer network in a controlled manner. This potential for creating pH-responsive materials makes this compound a promising candidate for the design of advanced drug delivery systems, sensors, and self-healing materials. researchgate.net

Expanding Frontiers in Organosilicon Chemistry Beyond Traditional Polymer Applications

The versatility of organosilicon compounds extends far beyond their well-established roles in polymer science. The unique reactivity of silicon-element bonds, combined with the diverse chemical transformations of functional groups like isocyanates, opens up new avenues for the creation of highly specialized and complex molecular structures. This compound, in particular, emerges as a promising reagent in these expanding frontiers, offering novel pathways for the synthesis of unique organophosphorus species and the intricate functionalization of complex molecular architectures.

Synthesis of Novel Silyl-Substituted Phosphanide (B1200255) Species

The synthesis of silyl-substituted phosphanide species, which are organophosphorus compounds containing a silicon-phosphorus bond, is a field of significant interest due to their unique electronic and steric properties. These compounds serve as valuable ligands in coordination chemistry and as building blocks for novel phosphorus-containing materials. While the direct reaction of this compound with phosphide (B1233454) precursors to generate silyl-substituted phosphanides is a specialized and less commonly documented approach, the fundamental principles of nucleophilic attack on silicon centers suggest its potential as a synthetic strategy.

Traditionally, silylphosphanides are synthesized through the reaction of a phosphide source, such as lithium diphenylphosphide (LiPPh₂), with a halosilane, like chlorotrimethylsilane (B32843) (Me₃SiCl). In this reaction, the nucleophilic phosphorus atom displaces the halide on the silicon, forming a stable Si-P bond.

A hypothetical reaction pathway for the synthesis of a silyl-substituted phosphanide using this compound would involve the nucleophilic phosphide attacking the electrophilic silicon atom of the isocyanate. This reaction would likely proceed via a nucleophilic substitution mechanism. The isocyanate group, being a pseudo-halogen, could potentially be displaced by the phosphide nucleophile. However, the reactivity of the isocyanate group itself towards nucleophiles presents a competing reaction pathway, where the phosphide could attack the carbonyl carbon of the isocyanate to form a phosphinecarboxamide-type species. The outcome of the reaction would be highly dependent on the reaction conditions, including the nature of the phosphide, the solvent, and the temperature.

Table 1: Comparison of Reagents for Silylphosphanide Synthesis

ReagentTypical ReactionAdvantagesPotential Challenges
Chlorodimethylsilane (B94632)Nucleophilic substitution with a phosphideWell-established, high yieldsFormation of salt byproducts
This compoundPotential nucleophilic substitution with a phosphideCould offer alternative reactivity and milder conditionsCompeting reaction at the isocyanate carbonyl group

Detailed research into the reaction of lithium (2,4,6-tri-tert-butylphenyl)silylphosphides with haloforms has shown the formation of secondary phosphines resulting from a formal insertion of a carbene into the P-Si bond, highlighting the complex reactivity of these species arkat-usa.org. While not directly involving this compound, this demonstrates the potential for novel transformations in silylphosphanide chemistry. Further investigation is required to fully explore the synthetic utility of this compound in generating novel silyl-substituted phosphanide species and to understand the factors that would favor the desired Si-P bond formation over competing reaction pathways.

Functionalization of Complex Molecular Architectures through Silyl Isocyanate Linkages

The construction of complex molecular architectures, such as dendrimers, macrocycles, and functionalized polymers, relies on the development of efficient and versatile linking strategies. Bifunctional reagents, which possess two reactive sites, are particularly valuable in this context as they allow for the connection of multiple molecular building blocks. nih.govresearchgate.net this compound, with its reactive isocyanate group and the potential for transformations at the silicon center, presents an intriguing candidate for a bifunctional linker.

The isocyanate group is well-known for its efficient and often catalyst-free reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable urea, carbamate (B1207046), and thiocarbamate linkages, respectively. acs.orgnih.gov This reactivity has been extensively utilized in polymer chemistry and for the functionalization of bioactive molecules. mdpi.comresearchgate.netutwente.nl

The dimethylsilyl moiety can act as a stable, covalent linking unit within a larger molecular structure. The synthesis of silicon-containing dendrimers and hyperbranched polymers often utilizes reactions like hydrosilylation and Grignard reactions to build up the dendritic framework. researchgate.netmdpi.comrsc.orgresearchgate.net While not directly employing isocyanates, these examples demonstrate the utility of silicon-based scaffolds in creating complex, three-dimensional structures.

The concept of using a silyl isocyanate linkage to functionalize complex architectures involves a two-step approach. First, a molecular building block containing a nucleophilic group (e.g., an amine or alcohol) can be reacted with this compound to form a silyl-functionalized intermediate. This intermediate now possesses a reactive site at the silicon atom, which can be further elaborated to connect to other parts of the molecular architecture.

For instance, a bifunctional molecule containing both a nucleophilic group and a latent reactive site for connection to a larger structure could be selectively reacted with this compound. This would introduce a dimethylsilyl group that could then participate in subsequent synthetic transformations to build up the complex architecture.

Table 2: Potential Applications of this compound as a Linker

ApplicationDescriptionKey Reaction
Dendrimer Synthesis Linking dendritic branches to a core or to each other.Isocyanate reaction with peripheral functional groups of dendrons.
Macrocycle Formation Cyclization of linear precursors containing terminal nucleophiles.Intramolecular reaction of a terminal nucleophile with the isocyanate.
Polymer Functionalization Grafting of functional side chains onto a polymer backbone.Reaction of isocyanate with functional groups along the polymer chain.
Bioconjugation Linking of bioactive molecules to carriers or surfaces.Reaction of isocyanate with amine or hydroxyl groups on biomolecules.

While specific, documented examples of using this compound for these exact applications are scarce in the current literature, the underlying chemical principles are well-established. The development of synthetic methodologies that leverage the dual reactivity of silyl isocyanates could provide a powerful new tool for the construction of advanced materials and complex molecular systems.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying dimethylsilyl isocyanate in reaction mixtures, and how do their methodological approaches differ?

  • Gas Chromatography (GC) with indirect methods (e.g., derivatization using n-dibutylamine) is advantageous for thermally labile isocyanates, as it avoids decomposition by analyzing unreacted derivatizing agents. This method allows standardization without requiring pure isocyanate reference materials .
  • High-Performance Liquid Chromatography (HPLC) is preferred for non-volatile isocyanates, offering high sensitivity (reporting limits as low as 0.02 µg) and compatibility with complex matrices .
  • Titration is less precise due to subjective endpoint determination and limited to single measurements per sample. GC and HPLC provide higher reproducibility through internal standards and automation .

Q. How can researchers ensure accurate characterization of this compound’s molecular structure and purity during synthesis?

  • Spectroscopic Techniques : Use NMR (¹H/¹³C) to confirm functional groups (e.g., isocyanate peak at ~2250–2275 cm⁻¹ in IR) and assess purity via integration ratios. Mass spectrometry (MS) validates molecular weight .
  • Chromatographic Methods : Pair GC or HPLC with pure reference standards to quantify impurities. For novel compounds, provide detailed experimental protocols (e.g., column conditions, retention times) to enable reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering Controls : Use fume hoods to minimize inhalation exposure. Implement moisture-free environments to prevent unintended reactions .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Avoid contact with amines or alcohols to prevent exothermic reactions .
  • Waste Management : Quench residual isocyanate with ethanol/water mixtures before disposal to ensure inertness .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in kinetic data when studying this compound’s reaction pathways?

  • Sensitivity Analysis : Identify rate-determining steps by perturbing rate constants in kinetic models. Compare simulated species profiles (e.g., via closed reactor pyrolysis) with experimental data to validate mechanisms .
  • Cross-Validation : Use multiple detection methods (e.g., FTIR for intermediates, GC-MS for products) to reconcile discrepancies in species concentrations .

Q. How should researchers design experiments to optimize the isocyanate index in polymer synthesis while avoiding premature cross-linking?

  • Parameter Screening : Conduct DOE (Design of Experiments) to balance isocyanate index (e.g., 0.85–1.1) against foam density and brittleness. Monitor gelation times to prevent oversaturation .
  • In Situ Monitoring : Employ rheometry to track viscosity changes during polymerization, ensuring controlled cross-linking without phase separation .

Q. In computational modeling of this compound’s combustion, how can discrepancies between simulated and experimental species profiles be addressed?

  • Mechanism Refinement : Expand reaction networks by merging validated sub-mechanisms (e.g., light hydrocarbon oxidation) with DFT-calculated pathways for isocyanate decomposition .
  • Uncertainty Quantification : Apply Bayesian optimization to adjust activation energies and pre-exponential factors, prioritizing reactions with high sensitivity indices .

Q. How can researchers mitigate interference from co-eluting compounds during indirect GC analysis of this compound?

  • Column Optimization : Use polar stationary phases (e.g., DB-WAX) to improve resolution between derivatized isocyanates and impurities. Validate separation via spiked controls .
  • Mass Spectrometry Coupling : Replace FID detectors with MS for selective ion monitoring (SIM), enhancing specificity in complex mixtures .

Methodological Notes

  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by including raw chromatograms, spectral assignments, and computational input files as supplementary data .
  • Reproducibility : Document reaction conditions (e.g., humidity, catalyst loading) to enable cross-lab validation, particularly for moisture-sensitive isocyanates .

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